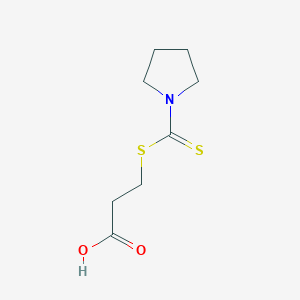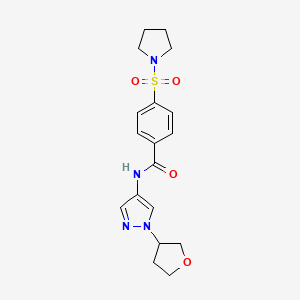![molecular formula C9H10N2OS2 B2927869 2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326415-73-9](/img/structure/B2927869.png)
2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Synthesis Analysis
The synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%), and a 30 minutes reaction time compared to 15 h for classic conventional heating .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectral and microanalytical data . For example, the 1H NMR spectrum of one such compound in CDCl3 showed a broad 2H signal .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the average mass of 4-Pyrimidinamine, a similar compound, is 95.103 Da .Scientific Research Applications
Anticancer Activity
Thieno[3,2-d]pyrimidin-4-one derivatives have been explored for their potential as anticancer agents. These compounds have shown promise in inhibiting VEGFR-2, a key receptor involved in tumor angiogenesis . For example, certain derivatives have demonstrated significant anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), indicating their potential utility in cancer treatment .
Antitubercular Agents
Research has indicated that thieno[3,2-d]pyrimidin-4-one compounds may act as effective antitubercular agents. Some of these compounds have exhibited significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, suggesting their potential in developing new treatments for tuberculosis .
Kinase Inhibition
Thieno[3,2-d]pyrimidin-4-one derivatives have been identified as potential multi-targeted kinase inhibitors. These compounds can inhibit various kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer . By targeting multiple kinases, these derivatives could serve as a basis for developing new therapies for diseases with complex pathologies.
Apoptosis Induction
Some thieno[3,2-d]pyrimidin-4-one derivatives have been found to induce apoptosis in cancer cells. They can modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death in cancerous cells . This mechanism is crucial for eliminating cancer cells and preventing tumor growth.
Cell Cycle Arrest
Certain derivatives of 2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4-one have shown the ability to cause cell cycle arrest, particularly in the G2/M phase . This halts the proliferation of cancer cells and is a valuable trait for potential anticancer drugs.
Computational Drug Design
The structural and electronic properties of thieno[3,2-d]pyrimidin-4-one derivatives make them suitable candidates for computational drug design studies. These compounds can be analyzed using molecular docking, molecular dynamics simulations, and density functional theory (DFT) studies to predict their behavior in biological systems and optimize their properties for drug development .
Mechanism of Action
Target of Action
Similar thienopyrimidine derivatives have shown potent anticancer activity . These compounds often target key proteins involved in cell proliferation and survival, such as various kinases .
Mode of Action
Thienopyrimidine derivatives are known to interact with their targets, often inhibiting their function and leading to cell death . This is particularly relevant in the context of cancer, where these compounds can inhibit the proliferation of cancer cells.
Biochemical Pathways
They can inhibit key enzymes involved in cell proliferation and survival, thereby disrupting the normal functioning of these pathways . This can lead to apoptosis, or programmed cell death, in cancer cells .
Result of Action
The result of the action of this compound is likely to be cell death, particularly in cancer cells. Thienopyrimidine derivatives have been shown to exhibit potent anticancer activity, often leading to apoptosis in cancer cells . This is achieved through the inhibition of key proteins involved in cell proliferation and survival .
Future Directions
The future directions for research on “2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one” and similar compounds could involve further optimization of the synthesis process, more extensive testing against various strains of Mycobacteria, and exploration of their potential as antitubercular agents . Additionally, these compounds could be explored for their potential in other applications, such as in the development of organic light-emitting diodes .
properties
IUPAC Name |
2-ethylsulfanyl-3-methylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-3-13-9-10-6-4-5-14-7(6)8(12)11(9)2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFOYFNGKIUSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2927786.png)

![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2927790.png)
![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2927793.png)


![5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2927801.png)


![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2927804.png)

![2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2927806.png)
amine](/img/structure/B2927807.png)
